molecular formula C10H9ClO2 B8613715 7-Acetyl-5-chloro-2,3-dihydrobenzofuran

7-Acetyl-5-chloro-2,3-dihydrobenzofuran

Cat. No.: B8613715
M. Wt: 196.63 g/mol
InChI Key: QGDVEKFUNBPYJM-UHFFFAOYSA-N
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Description

7-Acetyl-5-chloro-2,3-dihydrobenzofuran is a synthetic derivative of the 2,3-dihydrobenzofuran scaffold, a structural motif widely studied for its pharmacological and material science applications. The compound features a fused bicyclic system with a 5-chloro substituent on the aromatic ring and a 7-acetyl group (CH₃CO-) on the dihydrofuran moiety. This substitution pattern distinguishes it from other derivatives, as the electron-withdrawing chlorine and acetyl groups may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)ethanone

InChI

InChI=1S/C10H9ClO2/c1-6(12)9-5-8(11)4-7-2-3-13-10(7)9/h4-5H,2-3H2,1H3

InChI Key

QGDVEKFUNBPYJM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC2=C1OCC2)Cl

Origin of Product

United States

Comparison with Similar Compounds

The 2,3-dihydrobenzofuran core is highly versatile, with substituent variations significantly altering biological activity and industrial utility. Below, we analyze key analogs and their properties relative to 7-Acetyl-5-chloro-2,3-dihydrobenzofuran.

Structural and Functional Group Variations

Table 1: Comparative Analysis of 2,3-Dihydrobenzofuran Derivatives
Compound Name Substituents Key Properties/Activities Reference
This compound 7-Acetyl, 5-Cl Potential bioactivity inferred from analogs
α-(7-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran)-α-methyl-5-acetic acid (13a) 7-Cl, 2,2-dimethyl, 5-acetic acid, α-methyl Most potent anti-inflammatory activity in series (carrageenan-induced edema model)
2-(4-Chlorophenyl)-7-iodo-5-methyl-3-phenylbenzo[b]furan (7g) 7-I, 5-methyl, 2-(4-Cl-phenyl), 3-phenyl Synthetic halogenated analog; no explicit bioactivity reported
7-Iodo-5-methoxy-2,3-diphenylbenzo[b]furan (7i) 7-I, 5-methoxy, 2,3-diphenyl Halogen/methoxy hybrid; potential LCD applications
Synthetic dihydrobenzofurans (unspecified) Variable substituents Antioxidant activity surpassing vitamin E

Key Findings

Anti-inflammatory Activity :

  • Compound 13a () demonstrates that α-methylation adjacent to the acetic acid group enhances anti-inflammatory potency. In contrast, this compound lacks this methyl group but features a bulkier acetyl substituent, which may reduce steric accessibility to target enzymes. The 5-chloro substituent in both compounds likely improves lipophilicity, aiding membrane penetration .

Antioxidant Potential: highlights synthetic dihydrobenzofurans with antioxidant efficacy exceeding vitamin E. While this compound’s acetyl group could act as an electron sink, its antioxidant capacity remains unverified. Methoxy or hydroxyl substituents (e.g., in 7i) are more commonly linked to radical-scavenging activity .

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